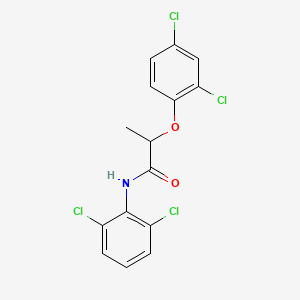
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides, which are known for their selective action on dicotyledonous plants. Dichlorprop-P is a white crystalline solid, with a molecular weight of 361.1 g/mol and a melting point of 86-89°C.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP acts by disrupting the growth and development of dicotyledonous plants. It is taken up by the plant through the leaves and roots and translocated to the growing points, where it inhibits the activity of the enzyme acetyl CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of the plant. By inhibiting ACC, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP disrupts the production of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, as mentioned above, but it also disrupts the synthesis of other important plant hormones such as auxins and cytokinins. This leads to a range of physiological effects, including stunted growth, wilting, and chlorosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on dicotyledonous plants makes it a useful tool for researchers studying plant physiology and biochemistry. However, its toxicity to humans and animals limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. One area of interest is its potential use in medicine as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its impact on soil microorganisms and the environment. More research is needed to determine the long-term effects of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP on soil health and the potential for leaching into groundwater. Finally, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP involves the reaction of 2,4-dichlorophenol with 2,6-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been extensively studied for its herbicidal activity, but it has also been investigated for its potential use in other fields such as medicine and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have anti-inflammatory and analgesic properties, and it has been suggested as a potential treatment for arthritis and other inflammatory diseases. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been studied for its impact on soil microorganisms and its potential to leach into groundwater.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8(22-13-6-5-9(16)7-12(13)19)15(21)20-14-10(17)3-2-4-11(14)18/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGZTSDGTYXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)